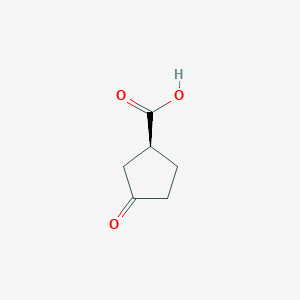

(S)-3-Oxocyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-3-oxocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSNBKRWKBMPOP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357556 | |

| Record name | (S)-3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71830-06-3 | |

| Record name | (S)-3-Oxocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Oxocyclopentanecarboxylic Acid: Chemical Properties and Applications

(S)-3-Oxocyclopentanecarboxylic acid is a chiral carboxylic acid that serves as a valuable building block in the stereoselective synthesis of complex organic molecules, most notably in the preparation of prostaglandins and their analogues. Its rigid cyclopentane framework and functional group handles—a ketone and a carboxylic acid—make it a versatile synthon for constructing intricate molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, also known as (1S)-3-oxocyclopentane-1-carboxylic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| CAS Number | 71830-06-3 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 59-62 °C | [2][3] |

| Boiling Point | 150 °C at 1.5 mmHg | [2] |

| Computed XLogP3-AA | -0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring. The methine proton at the chiral center (C1) would likely appear as a multiplet. The protons adjacent to the carbonyl group (at C2 and C4) would be deshielded and appear as multiplets. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms. The carbonyl carbon of the ketone would appear significantly downfield (typically >200 ppm), while the carboxylic acid carbonyl would be in the range of 170-180 ppm. The chiral methine carbon (C1) and the other aliphatic carbons of the ring would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A strong, sharp absorption band for the C=O stretch of the ketone would be present around 1740 cm⁻¹, and the C=O stretch of the carboxylic acid would appear around 1710 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 128. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, m/z 111) and the loss of a carboxyl group (-COOH, m/z 83). Alpha-cleavage adjacent to the ketone and other characteristic fragmentations of the cyclopentanone ring would also be expected.

Synthesis and Enantioselective Preparation

The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis. The primary methods for its preparation include enantioselective synthesis and chiral resolution of the racemic mixture.

Enzymatic Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid

Kinetic resolution using lipases is a common and efficient method for separating enantiomers of chiral carboxylic acids and their esters.

Experimental Protocol: Lipase-Catalyzed Resolution

A general procedure for the enzymatic resolution of racemic 3-oxocyclopentanecarboxylic acid esters involves the following steps:

-

Esterification: The racemic 3-oxocyclopentanecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

-

Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B) or a lipase from Pseudomonas species, is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by techniques such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid.

-

Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The aqueous solution is acidified, and the this compound is extracted with an organic solvent. The unreacted (R)-ester can also be recovered from the filtrate.

-

Purification: The extracted acid is purified by crystallization or chromatography to yield the enantiomerically pure this compound.

Applications in Drug Development

This compound is a key chiral building block in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects that are utilized in various therapeutic areas.

Synthesis of Prostaglandins

This compound is a precursor to the Corey lactone , a pivotal intermediate in the synthesis of a wide range of prostaglandins, including Prostaglandin F₂α (PGF₂α). The synthesis of the Corey lactone from this compound involves a series of stereocontrolled reactions to introduce the necessary functional groups and establish the correct stereochemistry of the cyclopentane core.

Workflow: Synthesis of Corey Lactone from this compound

The general synthetic strategy involves the following key transformations:

-

Protection of the Carboxylic Acid: The carboxylic acid group is typically protected as an ester.

-

Reduction of the Ketone: The ketone is stereoselectively reduced to a hydroxyl group.

-

Lactonization: An intramolecular cyclization is performed to form the lactone ring.

-

Functional Group Manipulations: Further modifications are made to introduce the side chains characteristic of prostaglandins.

Role in Signaling Pathways

While this compound itself is not directly involved in signaling pathways, its synthetic products, the prostaglandins, are potent signaling molecules. Cyclopentenone prostaglandins (cyPGs), a subclass of prostaglandins, are known to play significant roles in regulating inflammatory responses.[4][5]

cyPGs can modulate inflammation through various mechanisms, including:

-

Inhibition of NF-κB Pathway: They can directly inhibit the IκB kinase (IKK) complex, which is crucial for the activation of the pro-inflammatory transcription factor NF-κB.[6]

-

Activation of PPAR-γ: Some cyPGs are ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that has anti-inflammatory properties.[4][5]

-

Modulation of other signaling pathways: cyPGs can also interfere with other pro-inflammatory signaling cascades such as the MAPK and JAK/STAT pathways.[4][5]

The synthesis of specific prostaglandin analogues from this compound allows for the development of targeted therapies that can modulate these signaling pathways in various diseases, including inflammatory disorders and cancer.

Conclusion

This compound is a fundamentally important chiral building block in modern organic synthesis. Its value lies in its stereochemically defined structure, which enables the enantioselective synthesis of complex and biologically active molecules. The continued development of efficient synthetic routes to this compound and its application in the synthesis of novel therapeutic agents underscore its significance for researchers, scientists, and drug development professionals. A deeper understanding of its chemical properties and reactivity will undoubtedly facilitate the discovery of new medicines and advanced materials.

References

- 1. This compound | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 3. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Oxocyclopentanecarboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(S)-3-Oxocyclopentanecarboxylic acid, a chiral cyclic β-keto acid, serves as a pivotal building block in the stereoselective synthesis of a multitude of biologically active molecules, most notably prostaglandins and their analogues. Its unique structural features, comprising a stereocenter, a reactive ketone, and a carboxylic acid moiety within a cyclopentane framework, make it a versatile precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis methodologies, and its critical role in the development of therapeutic agents. Detailed experimental protocols and a summary of its downstream signaling pathways are presented to support researchers and scientists in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 71830-06-3 | [1][2] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | (1S)-3-oxocyclopentane-1-carboxylic acid | [1] |

| Synonyms | (S)-3-Oxo-cyclopentanecarboxylic acid, (1S)-3-Oxocyclopentanecarboxylic acid | [1] |

| Melting Point | 64-65 °C | |

| Appearance | White to light yellow solid | |

| SMILES | C1CC(=O)C[C@H]1C(=O)O | [1] |

| InChI | InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | [1] |

Synthesis Methodologies

The enantiomerically pure form of 3-oxocyclopentanecarboxylic acid is crucial for the synthesis of stereospecific drugs. Two primary strategies are employed for its preparation: enantioselective synthesis and the resolution of the racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create the desired (S)-enantiomer directly. One notable approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. For instance, asymmetric Michael addition reactions can be employed to construct the chiral cyclopentanone ring system.

Experimental Protocol: Asymmetric Michael Addition (Conceptual)

This protocol outlines a general strategy for the enantioselective synthesis of a precursor to this compound.

Materials:

-

A suitable Michael acceptor (e.g., a derivative of 2-cyclopenten-1-one)

-

A nucleophilic donor

-

Chiral organocatalyst (e.g., a proline derivative)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Reagents for subsequent functional group transformations

Procedure:

-

To a solution of the chiral organocatalyst in the anhydrous solvent under an inert atmosphere, add the Michael acceptor.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C to -78 °C) to enhance enantioselectivity.

-

Slowly add the nucleophilic donor to the reaction mixture.

-

Stir the reaction for the specified time, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the enantiomerically enriched cyclopentanone derivative.

-

Subsequent chemical transformations (e.g., hydrolysis, oxidation) are then carried out to afford this compound.

Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid

An alternative and often more practical approach on a larger scale is the resolution of the racemic mixture of 3-oxocyclopentanecarboxylic acid. This can be achieved through chemical or enzymatic methods.

Chemical Resolution: This method typically involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine or (S)-(-)-α-phenylethylamine). The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with an acid to liberate the enantiomerically pure this compound.

Enzymatic Resolution: Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture.

Experimental Protocol: Enzymatic Resolution of (±)-3-Oxocyclopentanecarboxylic Acid Methyl Ester

This protocol describes the kinetic resolution of the racemic methyl ester of 3-oxocyclopentanecarboxylic acid using a lipase.

Materials:

-

Racemic methyl 3-oxocyclopentanecarboxylate

-

Lipase (e.g., from Candida antarctica lipase B, CALB)

-

Phosphate buffer (pH 7.2)

-

Organic solvent (e.g., toluene)

-

Sodium hydroxide solution (for pH control)

-

Ethyl acetate

-

Brine

Procedure:

-

Prepare a suspension of the lipase in the phosphate buffer.

-

Add the racemic methyl 3-oxocyclopentanecarboxylate to the enzyme suspension.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or GC. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (S)-ester and the formed (R)-acid.

-

Separate the mixture by extraction. The unreacted (S)-methyl ester can be extracted with an organic solvent like ethyl acetate.

-

The aqueous layer, containing the sodium salt of the (R)-acid, can be acidified and extracted to recover the (R)-acid.

-

The organic layer containing the (S)-methyl ester is washed with brine, dried, and the solvent is evaporated.

-

The resulting (S)-methyl 3-oxocyclopentanecarboxylate is then hydrolyzed under basic conditions (e.g., using NaOH) followed by acidic workup to yield this compound.

Application in Prostaglandin Synthesis

This compound is a crucial precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological roles. A key intermediate in many prostaglandin syntheses is the Corey lactone. The synthesis of Corey lactone from this compound is a well-established route.

Experimental Workflow: Synthesis of Corey Lactone from this compound

The following workflow outlines the key transformations involved in the conversion of this compound to the Corey lactone.

References

(S)-3-Oxocyclopentanecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery

(S)-3-Oxocyclopentanecarboxylic acid is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a stereocenter, a ketone, and a carboxylic acid functional group on a cyclopentane scaffold, makes it a valuable precursor for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides an in-depth overview of its molecular structure, properties, synthesis, and critical applications in pharmaceutical research, with a focus on its role in the development of antiviral and cardiovascular therapeutics.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name (1S)-3-oxocyclopentane-1-carboxylic acid, possesses a well-defined three-dimensional structure that is key to its utility in stereoselective synthesis. The cyclopentane ring imparts conformational rigidity, while the chiral center at the C1 position allows for the synthesis of enantiomerically pure target molecules.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| CAS Number | 71830-06-3 | [1] |

| Melting Point | 64-65 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| pKa | ~4.62 | |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data:

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton at the chiral center, the methylene protons of the cyclopentane ring, and a broad singlet for the carboxylic acid proton. The protons adjacent to the ketone will be deshielded.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carboxylic acid carbonyl, the chiral methine carbon, and the methylene carbons of the ring.

-

Mass Spectrometry: The mass spectrum of the methyl ester of 3-oxocyclopentanecarboxylic acid shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as a broad O-H stretching band for the carboxylic acid.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step for its use in pharmaceutical applications. Key strategies include asymmetric synthesis and the resolution of racemic mixtures.

Dieckmann Cyclization for Racemic 3-Oxocyclopentanecarboxylic Acid

A common approach to constructing the 3-oxocyclopentanecarboxylate core is through the Dieckmann cyclization of a 1,6-diester.[4][5][6][7]

Experimental Protocol:

-

Preparation of the Diester: A suitable 1,6-diester, such as diethyl adipate, is selected as the starting material.

-

Cyclization: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. The base promotes an intramolecular Claisen condensation to form the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[8]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating. This step hydrolyzes the ester and induces decarboxylation to yield 3-oxocyclopentanecarboxylic acid.

Enzymatic Resolution for this compound

To obtain the desired (S)-enantiomer, enzymatic resolution of the racemic acid or its ester derivative is a highly efficient method.[9][10][11]

Experimental Protocol:

-

Substrate Preparation: The racemic 3-oxocyclopentanecarboxylic acid is esterified, for example, to its methyl or ethyl ester.

-

Enzymatic Hydrolysis: The racemic ester is incubated with a stereoselective lipase, such as Candida antarctica lipase B (CAL-B), in an appropriate buffer system. The enzyme selectively hydrolyzes one of the enantiomers (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.

-

Separation: The unreacted (S)-ester is separated from the (R)-acid by extraction.

-

Hydrolysis: The purified (S)-ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Applications in Drug Development

The bifunctional nature and defined stereochemistry of this compound make it a crucial intermediate in the synthesis of several classes of therapeutic agents.

Carbocyclic Nucleoside Analogues

A primary application of this chiral building block is in the synthesis of carbocyclic nucleoside analogues.[12][13] In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This modification enhances metabolic stability by preventing cleavage of the glycosidic bond by phosphorylases and hydrolases, often leading to improved pharmacokinetic profiles.[12]

This compound serves as a key chiral pool starting material for constructing the carbocyclic core of these analogues. Prominent examples of antiviral drugs that are carbocyclic nucleosides include:

-

Abacavir: A potent reverse transcriptase inhibitor used in the treatment of HIV.

-

Entecavir: Used to treat hepatitis B virus infection.

The synthesis of these drugs often involves the transformation of the ketone and carboxylic acid functionalities of the starting material into the amine and hydroxymethyl groups found in the final carbocyclic nucleoside core.

Prostaglandin and Thromboxane A₂ Analogues

This compound and its derivatives are also valuable precursors in the synthesis of prostaglandins and thromboxane A₂ (TXA₂) analogues.[14][15][16] Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. Thromboxane A₂ is a potent vasoconstrictor and promoter of platelet aggregation.[17][18]

The cyclopentane ring of the starting material forms the core of these signaling molecules. The synthesis of these analogues allows for the development of drugs that can modulate the activity of prostaglandin and thromboxane receptors, with potential applications in treating cardiovascular diseases, inflammation, and pain. For instance, stable carbocyclic analogues of TXA₂ are used to study its role in osteoclast formation.[19]

Conclusion

This compound is a cornerstone chiral intermediate in contemporary drug discovery and development. Its unique structural features provide a versatile platform for the stereoselective synthesis of complex and potent therapeutic agents, most notably carbocyclic nucleoside antivirals and modulators of prostaglandin and thromboxane signaling pathways. A thorough understanding of its properties and synthetic methodologies is essential for researchers and scientists working at the forefront of medicinal chemistry. As the demand for novel therapeutics continues to grow, the importance of such fundamental chiral building blocks in the drug development pipeline is set to increase.

References

- 1. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 3. Cyclopentanecarboxylic acid, 3-oxo-, methyl ester [webbook.nist.gov]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 12. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 13. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]

- 16. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure of the platelet aggregation factor thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. The stable analog carbocyclic TXA2 but not platelet-released TXA2 induces osteoclast-like cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the target molecules. This guide provides a comprehensive overview of the primary methods for obtaining this enantiomerically pure compound, focusing on enzymatic kinetic resolution and classical chemical resolution.

Enzymatic Kinetic Resolution of Ethyl 3-Oxocyclopentanecarboxylate

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds. This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In the case of this compound, the kinetic resolution of a racemic ester precursor, such as ethyl 3-oxocyclopentanecarboxylate, is a widely employed strategy.

The underlying principle involves the enantioselective hydrolysis of the racemic ester. The enzyme, often Candida antarctica lipase B (CALB), selectively hydrolyzes the (R)-enantiomer of the ester to the corresponding (R)-carboxylic acid, leaving the desired (S)-ester unreacted. The resulting mixture of the (S)-ester and (R)-acid can then be separated. Subsequent hydrolysis of the enriched (S)-ester yields the target this compound.

(S)-3-Oxocyclopentanecarboxylic Acid: A Chiral Building Block for Antiviral Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Oxocyclopentanecarboxylic acid, a versatile chiral building block, holds significant importance in the pharmaceutical industry, particularly in the development of antiviral therapeutics. Its rigid cyclopentane core and strategically placed functional groups make it an ideal starting material for the enantioselective synthesis of complex molecules, most notably carbocyclic nucleoside analogues that form the backbone of several potent antiviral drugs. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

This compound is a white solid with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[1][2] Its chemical structure consists of a five-membered ring containing a ketone and a carboxylic acid group, with the stereocenter at the carbon bearing the carboxyl group dictating its (S)-configuration.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White powder | [3] |

| Melting Point | 59-62 °C (racemic) | [4] |

| CAS Number | 71830-06-3 | [5] |

Synthesis of this compound

The enantiomerically pure this compound is typically obtained through a chemoenzymatic approach, which combines classical organic synthesis to produce the racemic compound followed by an enzymatic resolution to isolate the desired (S)-enantiomer.

Racemic Synthesis via Dieckmann Condensation

The synthesis of racemic 3-oxocyclopentanecarboxylic acid is commonly achieved through the Dieckmann condensation of a dialkyl adipate, such as diethyl adipate.[6][7][8] This intramolecular cyclization is followed by hydrolysis and decarboxylation to yield the target cyclopentanone ring. An improved synthetic route has been reported with an overall yield of 22%.[9]

Experimental Protocol: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid [9]

The synthesis proceeds via a Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and subsequent decarboxylation. While the full detailed protocol for this specific improved synthesis is not publicly available in full, the general steps are outlined below.

-

Dieckmann Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a β-keto ester intermediate.

-

Acidic Hydrolysis: The resulting cyclic β-keto ester is subjected to acidic hydrolysis (e.g., using a strong acid like HCl) to cleave the ester groups and promote decarboxylation of one of the resulting carboxylic acid groups.

-

Decarboxylation: Gentle heating during the acidic workup facilitates the loss of carbon dioxide, yielding racemic 3-oxocyclopentanecarboxylic acid.

Figure 1: General workflow for the synthesis of racemic 3-oxocyclopentanecarboxylic acid.

Enzymatic Resolution

The separation of the racemic mixture to obtain the enantiopure (S)-isomer is a critical step and is often accomplished through lipase-catalyzed kinetic resolution.[10] This method exploits the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Typically, the racemic carboxylic acid is first esterified, and then a lipase is used to selectively hydrolyze the (S)-ester back to the (S)-acid, leaving the (R)-ester largely unreacted.

Experimental Protocol: Lipase-Catalyzed Resolution (General Procedure)

While a specific protocol for 3-oxocyclopentanecarboxylic acid is not detailed in the immediate search results, a general procedure for lipase-catalyzed resolution of similar compounds is as follows:

-

Esterification: The racemic 3-oxocyclopentanecarboxylic acid is esterified (e.g., to its methyl or ethyl ester) using standard methods, such as Fischer esterification.[1][11]

-

Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate buffer). A lipase, such as Candida antarctica lipase B (CALB), is added, and the mixture is stirred. The progress of the reaction is monitored (e.g., by chiral HPLC) until approximately 50% conversion is reached.

-

Workup and Separation: The reaction mixture is then worked up by adjusting the pH to separate the acidic this compound from the unreacted (R)-ester. This is typically achieved by extraction with an organic solvent.

Figure 2: Workflow for the enzymatic resolution of 3-oxocyclopentanecarboxylic acid esters.

Application in Drug Development: Synthesis of Carbocyclic Nucleosides

A primary application of this compound is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring.[12][13] This structural modification enhances the metabolic stability of the drug by making it resistant to cleavage by phosphorylases.[12] These compounds are potent antiviral agents, with notable examples including Abacavir (for HIV) and Entecavir (for Hepatitis B).[14] The cyclopentane ring of these drugs is often derived from chiral cyclopentane building blocks like this compound.[14]

The general synthetic strategy involves using the chiral cyclopentane core to introduce the necessary functional groups and stereochemistry required for the final carbocyclic nucleoside structure.[15]

Signaling Pathway: Inhibition of Viral Replication

Carbocyclic nucleoside analogues function by inhibiting viral replication. After being phosphorylated in the host cell to their active triphosphate form, they act as competitive inhibitors or chain terminators of viral DNA polymerases (or reverse transcriptases in the case of retroviruses). By mimicking natural deoxynucleotides, they are incorporated into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus halting viral replication.

Figure 3: Mechanism of action of carbocyclic nucleoside analogues in inhibiting viral replication.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. Its enantioselective synthesis, primarily achieved through chemoenzymatic methods, provides access to a key structural motif for the development of potent antiviral drugs, particularly carbocyclic nucleoside analogues. The detailed understanding of its synthesis and application is crucial for researchers and professionals involved in the discovery and development of new therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 4. 3-氧代-1-环戊烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. Portico [access.portico.org]

- 11. prepchem.com [prepchem.com]

- 12. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 13. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Oxocyclopentanecarboxylic Acid and Its Analogs

This technical guide provides an in-depth overview of 3-oxocyclopentanecarboxylic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical identity, properties, and applications.

Chemical Identity and Synonyms

3-Oxocyclopentanecarboxylic acid is a well-characterized organic compound with a cyclopentane ring functionalized with both a ketone and a carboxylic acid. This unique structure makes it a versatile building block in the synthesis of more complex molecules. The primary identifier for this compound is its CAS Registry Number: 98-78-2.[1][2][3] Its IUPAC name is 3-oxocyclopentane-1-carboxylic acid.[1][2]

The compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Table 1: Synonyms and Identifiers for 3-Oxocyclopentanecarboxylic Acid

| Type | Identifier |

| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid[1][2] |

| CAS Registry Number | 98-78-2[1][2][3] |

| Common Synonyms | 3-ketocyclopentanecarboxylic acid[1][2], cyclopentanone-3-carboxylic acid[2], 3-Oxo-cyclopentane-carboxylic acid[3] |

| ChEBI ID | CHEBI:71213[1][2] |

| PubChem CID | 227798[1] |

| MDL Number | MFCD01320173[1][3] |

In addition to the racemic mixture, the stereoisomers of 3-oxocyclopentanecarboxylic acid are also of significant interest, particularly in asymmetric synthesis.

Table 2: Identifiers for Stereoisomers of 3-Oxocyclopentanecarboxylic Acid

| Isomer | CAS Registry Number | IUPAC Name | PubChem CID |

| (S)-enantiomer | 71830-06-3[1][4] | (1S)-3-oxocyclopentane-1-carboxylic acid[4] | 854143[4] |

| (R)-enantiomer | 13012-38-9[5] | (1R)-3-oxocyclopentane-1-carboxylic acid[5] | 854144[5] |

Physicochemical Properties

The physical and chemical properties of 3-oxocyclopentanecarboxylic acid are essential for its handling, storage, and application in chemical reactions. The compound is a white to almost white solid, typically in powder or crystalline form.[1]

Table 3: Physicochemical Data for 3-Oxocyclopentanecarboxylic Acid

| Property | Value |

| Molecular Formula | C₆H₈O₃[1][2][3][4][5] |

| Molecular Weight | 128.13 g/mol [1][2][3][5] |

| Melting Point | 59-62 °C[1][6][7] |

| Boiling Point | 150 °C at 1.5 mmHg[1][7] |

| Density | 1.314±0.06 g/cm³ (Predicted)[1][7] |

| Flash Point | 149.9±22.4 °C[6] |

| pKa | 4.62±0.20 (Predicted)[7] |

Experimental Protocols

Curtius Rearrangement to Boc-Protected 1-(3-oxo)urea Derivatives

3-Oxocyclopentanecarboxylic acid can be converted to the corresponding Boc-protected 1-(3-oxo)urea derivative through a Curtius rearrangement.[1][8][9] This reaction is valuable for introducing a protected amine functionality.

Experimental Workflow:

Caption: Workflow for the Curtius rearrangement of 3-oxocyclopentanecarboxylic acid.

Detailed Methodology: In a suitable reaction vessel, 3-oxocyclopentanecarboxylic acid is dissolved in tert-butanol. To this solution, triethylamine and diphenyl phosphoryl azide are added. The reaction mixture is then heated to initiate the Curtius rearrangement, leading to the formation of the corresponding isocyanate intermediate, which is subsequently trapped by tert-butanol to yield the Boc-protected 1-(3-oxo)urea derivative. The product can be isolated and purified using standard techniques such as column chromatography.[8][9]

Preparation of 3-Hydroxycyclopentanecarboxylic Acid via Hydrogenation

A common application of 3-oxocyclopentanecarboxylic acid is its reduction to 3-hydroxycyclopentanecarboxylic acid.[8][9] This transformation is typically achieved through catalytic hydrogenation.

Experimental Workflow:

Caption: Workflow for the hydrogenation of 3-oxocyclopentanecarboxylic acid.

Detailed Methodology: 3-Oxocyclopentanecarboxylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C), is added to the solution. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, often with stirring, until the starting material is consumed. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 3-hydroxycyclopentanecarboxylic acid.

Biological Relevance and Applications

While primarily known as a synthetic intermediate, 3-oxocyclopentanecarboxylic acid and its derivatives are of interest in biochemical research. It is recognized by the Chemical Entities of Biological Interest (ChEBI) database, indicating its relevance in biological contexts.[1] Specifically, it has been used as a substrate in studies of biohydroxylation reactions utilizing mutants of cytochrome P450 BM-3.[7][9] This highlights its potential use in biocatalysis and the enzymatic synthesis of chiral compounds.

The structural motif of a substituted cyclopentane is present in numerous biologically active molecules, including prostaglandins and certain natural products. Therefore, 3-oxocyclopentanecarboxylic acid serves as a valuable starting material for the synthesis of these and other pharmacologically relevant compounds.

Safety and Handling

3-Oxocyclopentanecarboxylic acid is classified as an irritant.[2][7] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

References

- 1. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]

- 2. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Oxocyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Racemic 3-Oxocyclopentanecarboxylic Acid

This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of racemic 3-oxocyclopentanecarboxylic acid, a versatile building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

Racemic 3-oxocyclopentanecarboxylic acid is a bifunctional molecule containing both a ketone and a carboxylic acid functional group.[1] This unique combination of functionalities makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1]

Physicochemical Data

The key physicochemical properties of racemic 3-oxocyclopentanecarboxylic acid are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₃ | [2][3] |

| Molecular Weight | 128.13 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 59-62 °C | [1][4] |

| Boiling Point | 150 °C @ 1.5 mmHg | [1][4] |

| CAS Number | 98-78-2 | [2] |

Synthesis

General Synthesis Workflow

The synthesis typically starts from a diethyl adipate derivative, which undergoes an intramolecular condensation to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the target molecule.

Reactivity and Applications

The presence of both a ketone and a carboxylic acid allows for a diverse range of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the ketone can participate in reactions such as nucleophilic addition, condensation, and oxidation/reduction.[1] This dual reactivity makes it a valuable precursor in the synthesis of various pharmaceutical agents and complex organic molecules.

Illustrative Reaction Pathway

A common transformation of 3-oxocyclopentanecarboxylic acid is its conversion to the corresponding methyl ester, which can then be used in further synthetic steps.

Experimental Protocols for Characterization

Detailed experimental protocols for the comprehensive characterization of racemic 3-oxocyclopentanecarboxylic acid are not available in a single, consolidated source. However, based on standard analytical techniques for small organic molecules, the following methodologies would be appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Expected signals would include multiplets for the aliphatic protons of the cyclopentane ring and a singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons of the ring.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film of the molten compound or a solution in a suitable solvent.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer.

-

Data Interpretation: The IR spectrum of 3-oxocyclopentanecarboxylic acid is expected to show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the ketone (around 1740 cm⁻¹), and a C=O stretching band for the carboxylic acid (around 1710 cm⁻¹).[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ). Analysis of the fragmentation pattern can provide further structural information.

This technical guide serves as a foundational resource for understanding the properties and potential applications of racemic 3-oxocyclopentanecarboxylic acid. Further research into specific, validated synthetic and analytical protocols is recommended for any practical application.

References

- 1. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]

- 2. Cyclopentanecarboxylic acid, 3-oxo- [webbook.nist.gov]

- 3. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of (S)-3-Oxocyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound of interest in synthetic chemistry and drug development due to its versatile functionality, incorporating a ketone, a carboxylic acid, and a stereocenter. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various applications. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for acquiring such data. While experimental spectra for the specific (S)-enantiomer are not widely published, this guide consolidates data for the racemic mixture and offers well-founded predictions for the chiral compound.

Molecular Structure

This compound possesses a cyclopentane ring with a ketone at the 3-position and a carboxylic acid group at the 1-position in the (S) configuration.

Molecular Formula: C₆H₈O₃[1][2]

Molecular Weight: 128.13 g/mol [1][2]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 3-Oxocyclopentanecarboxylic acid. The Infrared (IR) data is for the racemic mixture, while the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are predicted based on the molecular structure and established spectroscopic principles.

Infrared (IR) Spectroscopy

Table 1: Infrared (IR) Absorption Data for 3-Oxocyclopentanecarboxylic acid [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 1710-1760 | Strong | C=O stretch (Ketone) |

| 1690-1760 | Strong | C=O stretch (Carboxylic Acid) |

| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |

| 1440-1395 & 910-950 | Medium | O-H bend (Carboxylic Acid) |

Note: Data is for the racemic mixture, 3-Oxocyclopentanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12 | Singlet | 1H | -COOH |

| ~3.0-3.3 | Multiplet | 1H | CH-COOH |

| ~2.2-2.8 | Multiplet | 4H | -CH₂-C=O and C=O-CH₂-CH |

| ~2.0-2.4 | Multiplet | 2H | -CH-CH₂-CH- |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~215 | C=O (Ketone) |

| ~175 | C=O (Carboxylic Acid) |

| ~45 | CH-COOH |

| ~38 | CH₂ adjacent to C=O |

| ~35 | CH₂ adjacent to C=O |

| ~25 | CH₂ adjacent to CH-COOH |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M-OH]⁺ |

| 83 | [M-COOH]⁺ |

| 55 | Fragmentation of the cyclopentane ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Spatula

-

Potassium bromide (KBr), spectroscopic grade (for KBr pellet method)

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum as described for the ATR method.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Suitable solvent (e.g., methanol, acetonitrile)

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve the sample in a suitable solvent at a low concentration (e.g., 1-10 µg/mL).

-

Sample Introduction: Infuse the sample solution into the ESI source via a syringe pump or after separation by Liquid Chromatography (LC).

-

Ionization: Apply a high voltage to a capillary containing the sample solution, causing the formation of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Mass Analysis and Detection: Analyze and detect the ions as described for the EI method.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Physicochemical Properties of (S)-3-Oxocyclopentanecarboxylic Acid with a Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Oxocyclopentanecarboxylic acid is a chiral organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is crucial for its effective utilization in research and development. This technical guide provides a summary of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for assessing its solubility profile.

Introduction

This compound, a derivative of cyclopentanone, possesses both a ketone and a carboxylic acid functional group. This bifunctionality, along with its chiral nature, makes it an interesting building block for the synthesis of more complex molecules. The solubility of this compound is a critical parameter that influences its handling, formulation, and reactivity in various applications. This document aims to consolidate the known information regarding the solubility of this compound and to provide practical guidance for its experimental determination.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 128.13 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK-- |

| Melting Point | 59-62 °C (literature for the racemate) | --INVALID-LINK-- |

| Calculated LogP | -0.4 | --INVALID-LINK-- |

Solubility Profile

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Slightly soluble to soluble | The carboxylic acid group can form hydrogen bonds with water. Solubility is expected to be limited by the non-polar cyclopentane ring. |

| Aqueous Base (e.g., NaOH, NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Methanol | Soluble | Methanol is a polar protic solvent that can effectively solvate both the carboxylic acid and ketone functionalities through hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[1][2] |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Dichloromethane | Sparingly soluble to insoluble | As a less polar solvent, dichloromethane is not expected to be a good solvent for the highly polar carboxylic acid. |

| Hexane | Insoluble | Hexane is a non-polar solvent and is unlikely to dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound. This method is based on the isothermal equilibrium technique.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a pH meter for aqueous solutions.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. For aqueous solutions, titration with a standardized base can also be an effective quantification method.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration in diluted sample (mg/mL)) x (Dilution factor)

-

4.3. Data Analysis and Reporting

-

The solubility should be reported in standard units such as mg/mL or g/100 mL.

-

The temperature at which the solubility was determined must be clearly stated.

-

The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be presented as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

The Cyclopentanone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentanone ring system is a cornerstone of organic chemistry, serving as a versatile scaffold in a multitude of natural products and synthetic molecules of significant biological importance. This technical guide provides an in-depth exploration of the discovery and history of cyclopentanone derivatives, detailing key synthetic methodologies, their evolution, and their profound impact on modern drug discovery. This document offers a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visualizations of critical pathways and workflows to support researchers in this dynamic field.

A Historical Overview: From a Simple Ketone to a Privileged Scaffold

The journey of cyclopentanone and its derivatives from a simple cyclic ketone to a "privileged scaffold" in medicinal chemistry is a testament to over a century of chemical innovation.

Early Synthesis of the Cyclopentanone Core

The first syntheses of cyclopentanone itself were developed in the late 19th and early 20th centuries. One of the most enduring methods, the ketonic decarboxylation of adipic acid, was established as a practical route to the five-membered ring.[1][2] This process involves heating adipic acid or its salts, often in the presence of a catalyst, to induce cyclization and decarboxylation.

A historical perspective on the synthesis of cyclopentanone from adipic acid reveals the use of various catalysts to improve yields. Early methods involved the distillation of calcium adipate.[1] Later, the use of catalysts like barium hydroxide was shown to be effective.[2] A yield of 94% has been reported using barium carbonate as a catalyst.[2]

The Emergence of Key Cyclization Reactions

The true synthetic power of the cyclopentanone core was unlocked with the discovery of powerful ring-forming reactions in the mid-20th century. These reactions provided access to a vast array of substituted cyclopentenones, which are key intermediates in the synthesis of complex molecules.

-

The Nazarov Cyclization (1941): Discovered by Ivan Nikolaevich Nazarov, this acid-catalyzed 4π-electrocyclization of divinyl ketones provides a direct route to cyclopentenones.[3] The reaction proceeds through a pentadienyl cation intermediate, and its stereochemistry is governed by the principles of orbital symmetry.[3] Though initially observed in the early 1900s, it was Nazarov's systematic study that established its synthetic utility.[4][5]

-

The Pauson-Khand Reaction (c. 1970): Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson, this [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, is a powerful method for constructing cyclopentenones.[6][7] The initial report of this reaction using norbornene and phenylacetylene gave the product in a modest 45% yield.[7]

dot

Caption: A timeline of key discoveries in the history of cyclopentanone derivatives.

Key Synthetic Methodologies

The construction of the cyclopentanone and cyclopentenone ring is a central theme in organic synthesis. The following sections provide an overview of key methods, including quantitative data and detailed experimental protocols.

Synthesis of Cyclopentanone from Adipic Acid

This classical method remains a relevant and straightforward approach to the parent cyclopentanone.

Table 1: Synthesis of Cyclopentanone from Adipic Acid

| Catalyst | Temperature (°C) | Yield (%) | Reference |

| Barium hydroxide | 285-295 | 75-80 | [2] |

| Barium carbonate | Not specified | 94 | [2] |

| Fe2O3 (1%) | 250-290 | Not specified | [8] |

| ZrO2 | High | Not specified | [8] |

| Composite Catalyst | 250-260 | ~98% purity | [9] |

Experimental Protocol: Synthesis of Cyclopentanone from Adipic Acid with Barium Hydroxide Catalyst [2]

-

Apparatus: 1-liter distilling flask fitted with a thermometer reaching to within 5 mm of the bottom, a condenser, and a receiving flask.

-

Reagents:

-

Powdered adipic acid: 200 g (1.34 moles)

-

Finely ground crystallized barium hydroxide: 10 g

-

-

Procedure:

-

Place an intimate mixture of the powdered adipic acid and barium hydroxide in the distilling flask.

-

Gradually heat the mixture in a fusible alloy bath to 285–295°C over approximately 1.5 hours.

-

Maintain this temperature for about two more hours, or until only a small amount of dry residue remains. Cyclopentanone will distill slowly, along with small quantities of adipic acid.

-

Separate the cyclopentanone from the water in the distillate by either salting out with calcium chloride or extracting with a small amount of ether.

-

Wash the crude cyclopentanone with a small amount of aqueous alkali and then with water.

-

Dry the product over calcium chloride.

-

Distill the dried product through a good fractionating column, collecting the fraction boiling at 128–131°C.

-

-

Yield: 86–92 g (75–80% of the theoretical amount).

The Nazarov Cyclization

This powerful reaction has seen significant development since its discovery, with modern variants offering catalytic and asymmetric approaches.

Table 2: Examples of Nazarov Cyclization

| Substrate | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Divinyl ketone | SnCl4 (1.0 M in DCM) | 0°C to RT, 30 min | 75 | N/A | [5] |

| Allenyl substrate | Not specified | Not specified | 64 | 95% | [3] |

| Divinyl ketone | Cu(II) bisoxazoline complexes | Not specified | Not specified | up to 98% | [3] |

Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone [5]

-

Apparatus: Standard laboratory glassware for inert atmosphere reactions.

-

Reagents:

-

Divinyl ketone (0.58 mmol)

-

Anhydrous dichloromethane (DCM, 19 mL)

-

Tin(IV) chloride (SnCl4), 1.0 M solution in DCM (1.16 mmol)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the divinyl ketone in DCM in a flask under an inert atmosphere and cool to 0°C using an ice bath.

-

Add the SnCl4 solution dropwise to the cooled, stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by adding saturated aqueous NH4Cl.

-

Stir the resulting mixture vigorously for 15 minutes.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the cyclopentenone.

-

-

Yield: 75%.

dot

Caption: A typical experimental workflow for the Nazarov cyclization.

The Pauson-Khand Reaction

This cycloaddition has become a powerful tool for the synthesis of complex cyclopentenones, particularly in the context of natural product synthesis.

Table 3: Examples of the Pauson-Khand Reaction

| Alkene | Alkyne | Catalyst/Promoter | Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Norbornene | Phenylacetylene | Co2(CO)8 | Thermal | 45 | N/A |[7] | | 1,6-enyne | (intramolecular) | Rh(cod)2OTf, (R)-BINAP | 80°C, 10% CO | 96-99 | 70-90 |[10][11] | | Enyne | NMO | Not specified | Not specified | High | 96-99 |[12] | | Allene-yne | Rh(cod)2BF4, (S)-ligand | 70°C, 100% CO | 33 | Not specified |[1] |

Experimental Protocol: Intramolecular Pauson-Khand Reaction of an Enyne [13]

-

Apparatus: Schlenk flask or similar glassware for reactions under a controlled atmosphere.

-

Reagents:

-

Enyne substrate

-

Mesitylene (internal standard)

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

-

Dicobalt octacarbonyl (Co2(CO)8)

-

Carbon monoxide (CO) gas

-

-

Procedure:

-

To a Schlenk flask, add the enyne and mesitylene.

-

Add the anhydrous, degassed solvent.

-

Add Co2(CO)8 in a single portion (weighed in a glove box).

-

Stir the mixture for 2 hours at room temperature.

-

Degas the reaction system with CO and then heat to 160°C in a pre-heated oil bath.

-

Stir the solution at this temperature for 24 hours.

-

Upon completion, cool the reaction mixture and directly load it onto a silica gel column.

-

Elute with hexanes to remove mesitylene.

-

Perform subsequent flash column chromatography with an appropriate eluent to isolate the cyclic enone.

-

-

Yield: 50%.

Cyclopentanone Derivatives in Drug Discovery and Development

The cyclopentanone and cyclopentenone moieties are present in a wide range of biologically active molecules, from natural products to synthetic drugs.

Prostaglandins and their Derivatives

Prostaglandins are a class of lipid compounds derived from arachidonic acid that contain a cyclopentane ring.[14] The cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known for their potent anti-inflammatory properties.[15][16][17]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism by which cyPGs exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway.[15][18] NF-κB is a transcription factor that plays a central role in the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[15] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.

Cyclopentenone prostaglandins, such as 15d-PGJ2, can directly inhibit the IKK complex.[15][17] The α,β-unsaturated carbonyl group in the cyclopentenone ring can act as a Michael acceptor, reacting with a critical cysteine residue in the activation loop of the IKKβ subunit.[17] This covalent modification prevents the activation of IKK, thereby blocking the phosphorylation and degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm, and the inflammatory cascade is suppressed.

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 8. vurup.sk [vurup.sk]

- 9. CN103044226A - Method for preparing cyclopentanone from adipic acid - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 18. Scholarly Article or Book Chapter | Positive and negative regulation of NF-κB by COX-2. Roles of different prostaglandins | ID: fj236b432 | Carolina Digital Repository [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Oxocyclopentanecarboxylic Acid

Abstract

(S)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and natural products. Its stereochemically defined structure makes it a critical intermediate where the chirality of the final product is essential for its biological activity. These application notes provide detailed protocols for the enantioselective synthesis of this compound, with a primary focus on enzymatic kinetic resolution, a robust and highly selective method. Alternative asymmetric synthesis strategies are also discussed. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit different pharmacological activities, with one enantiomer being therapeutically active while the other may be inactive or even harmful. This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. The ability to produce this compound in high enantiomeric purity is therefore of significant importance.

This document outlines a highly effective and widely used method for obtaining this compound: Enzymatic Kinetic Resolution (EKR) . EKR utilizes the stereoselectivity of enzymes, most notably lipases, to differentiate between the two enantiomers of a racemic mixture. Specifically, the kinetic resolution of racemic ethyl 3-oxocyclopentanecarboxylate using Candida antarctica lipase B (CAL-B) is a well-established and efficient method. This approach allows for the separation of the desired (S)-acid from the unreacted (R)-ester.

Synthetic Strategies

Two primary strategies for the enantioselective synthesis of this compound are:

-

Enzymatic Kinetic Resolution: This method involves the selective enzymatic hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For the synthesis of the (S)-acid, the enzyme selectively hydrolyzes the (S)-ester from the racemic mixture.

-

Asymmetric Synthesis: This approach involves the creation of the chiral center using a chiral catalyst or auxiliary. Methods such as asymmetric Michael additions to cyclopentenone derivatives have been explored for the synthesis of related chiral cyclopentanones.

This document will focus on the detailed protocol for the enzymatic kinetic resolution method due to its high selectivity, mild reaction conditions, and broad applicability.

Enzymatic Kinetic Resolution Protocol